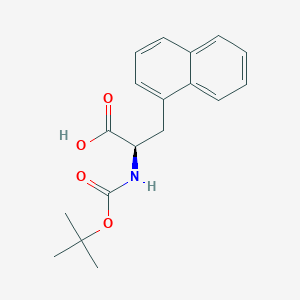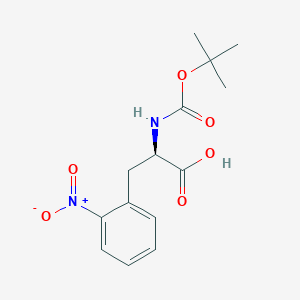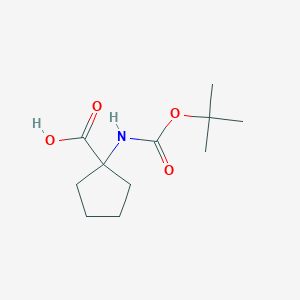
Boc-cicloleucina
Descripción general
Descripción
Boc-cycloleucine, also known as 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid, is a derivative of cycloleucine. Cycloleucine is a non-proteinogenic amino acid formed by the cyclization of leucine. It is widely used in biochemical experiments due to its ability to specifically and reversibly inhibit nucleic acid methylation .
Aplicaciones Científicas De Investigación
Boc-cycloleucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in studies involving the inhibition of nucleic acid methylation.
Medicine: Investigated for its potential cytostatic, immunosuppressive, and antineoplastic activities.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Boc-cycloleucine is typically synthesized through the protection of the amino group of cycloleucine with a tert-butoxycarbonyl (Boc) group. The process involves the reaction of cycloleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of Boc-cycloleucine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain Boc-cycloleucine with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Boc-cycloleucine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, leading to the formation of cycloleucine.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a ketone under appropriate conditions.
Common Reagents and Conditions:
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group to an alcohol.
Oxidation: Potassium permanganate (KMnO4) can be used to oxidize the carboxylic acid group to a ketone.
Major Products Formed:
Cycloleucine: Formed by the deprotection of Boc-cycloleucine.
Alcohols and Ketones: Formed by the reduction and oxidation of the carboxylic acid group, respectively.
Mecanismo De Acción
Boc-cycloleucine exerts its effects by inhibiting nucleic acid methylation. It specifically targets the methylation process by blocking the conversion of 5′-methylthioadenosine to S-adenosyl methionine (SAM) through the methionine salvage pathway. This inhibition leads to decreased levels of SAM, which in turn affects various cellular processes, including gene expression and cell proliferation .
Comparación Con Compuestos Similares
Cycloleucine: The parent compound of Boc-cycloleucine, known for its ability to inhibit nucleic acid methylation.
N-tert-butoxycarbonylamino acids: A class of compounds similar to Boc-cycloleucine, used in peptide synthesis and as biochemical reagents
Uniqueness: Boc-cycloleucine is unique due to its combination of a cyclopentane ring and a Boc-protected amino group. This structure provides stability and specificity in biochemical applications, making it a valuable tool in research and industrial processes .
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(8(13)14)6-4-5-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZCSKVLXBOFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370417 | |
| Record name | Boc-cycloleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35264-09-6 | |
| Record name | 1-tert-Butoxycarbonylaminocyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35264-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-cycloleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




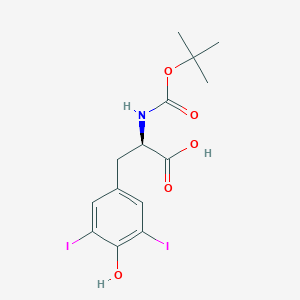
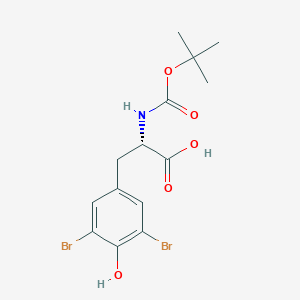



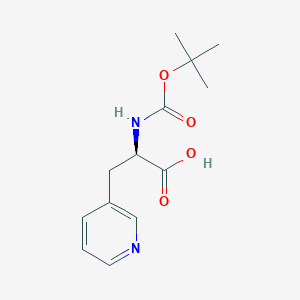
![(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558724.png)
